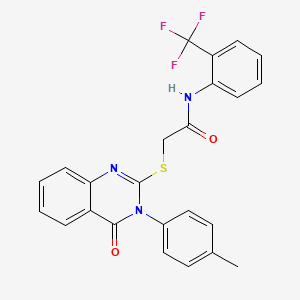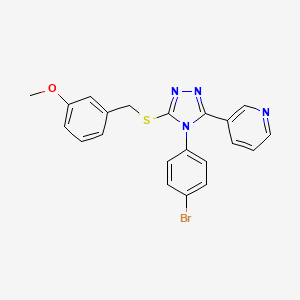![molecular formula C20H19Cl2N3O3S B12049576 2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)
2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N-phénylacétamide de 2-(5-[(2,4-dichlorophénoxy)méthyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) est un composé organique complexe de formule moléculaire C20H19Cl2N3O3S et de masse moléculaire 452.363 g/mol . Ce composé fait partie d'une collection de produits chimiques rares et uniques utilisés dans la recherche de découverte précoce .
Méthodes De Préparation
La synthèse du N-isopropyl-N-phénylacétamide de 2-(5-[(2,4-dichlorophénoxy)méthyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) implique plusieurs étapes. Une méthode courante implique la réaction de l'acide 2,4-dichlorophénoxyacétique avec le pentachlorure de phosphore pour former le chlorure de 2,4-dichlorophénoxyacétyle . Cet intermédiaire est ensuite mis à réagir avec la thiosemicarbazide pour former le cycle oxadiazole. La dernière étape implique la réaction de l'intermédiaire oxadiazole avec le N-isopropyl-N-phénylacétamide dans des conditions spécifiques pour donner le composé cible .
Analyse Des Réactions Chimiques
Le N-isopropyl-N-phénylacétamide de 2-(5-[(2,4-dichlorophénoxy)méthyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle oxadiazole en d'autres structures hétérocycliques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des cycles phényle et oxadiazole.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme les amines et les thiols . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Le N-isopropyl-N-phénylacétamide de 2-(5-[(2,4-dichlorophénoxy)méthyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) a plusieurs applications de recherche scientifique :
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action du N-isopropyl-N-phénylacétamide de 2-(5-[(2,4-dichlorophénoxy)méthyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) implique son interaction avec des cibles moléculaires spécifiques. Le composé est connu pour inhiber certaines enzymes et perturber les processus cellulaires, ce qui entraîne ses effets biologiques . Les voies moléculaires exactes impliquées sont encore à l'étude, mais on pense qu'il interfère avec la synthèse et les mécanismes de réparation de l'ADN .
Applications De Recherche Scientifique
2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
Le N-isopropyl-N-phénylacétamide de 2-(5-[(2,4-dichlorophénoxy)méthyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) peut être comparé à d'autres composés similaires, tels que :
1-(4-fluorophényl)éthanone de 2-(5-[(2,4-dichlorophénoxy)méthyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) : Ce composé a une structure similaire mais avec un groupe fluorophényle au lieu d'un groupe isopropyl-phényle.
5-[(2,4-dichlorophénoxy)méthyl]-2-(4-morpholinylméthyl)-4-phényl-2,4-dihydro-3H-1,2,4-triazole-3-thione : Ce composé a un cycle triazole au lieu d'un cycle oxadiazole.
Le caractère unique du N-isopropyl-N-phénylacétamide de 2-(5-[(2,4-dichlorophénoxy)méthyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C20H19Cl2N3O3S |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
2-[5-[(2,4-dichlorophenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H19Cl2N3O3S/c1-13(2)25(15-6-4-3-5-7-15)19(26)11-24-20(29)28-18(23-24)12-27-17-9-8-14(21)10-16(17)22/h3-10,13H,11-12H2,1-2H3 |
Clé InChI |
XPEZAUJISYEKEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C(=S)OC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)


![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
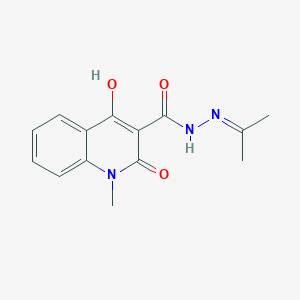
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
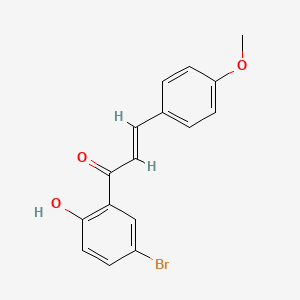
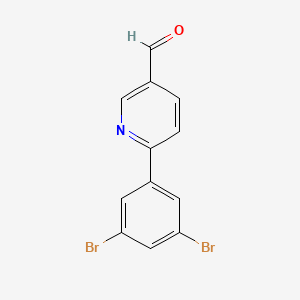
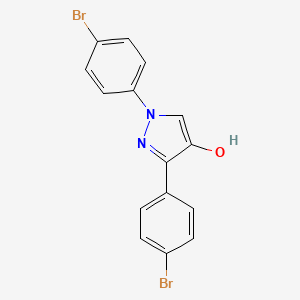

![Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B12049573.png)
![3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)
